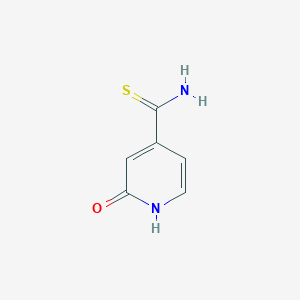

2-Hydroxypyridine-4-carbothioamide

Descripción general

Descripción

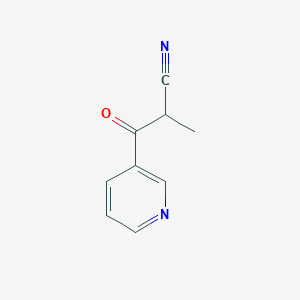

2-Hydroxypyridine-4-carbothioamide is a chemical compound with the molecular formula C6H6N2OS . It is used as a building block in chemical research .

Molecular Structure Analysis

The molecular structure of 2-Hydroxypyridine-4-carbothioamide has been analyzed using various methods such as AM1, PM3 semi-empirical methods, ab initio Hartree–Fock, and density functional theory (B3LYP, B3PW91) methods by employing 6-31+ G (d, p) basis sets .Chemical Reactions Analysis

The tautomerization of 2-pyridone to 2-hydroxypyridine occurs after electronic excitation to the S1 (ππ*) state. From this state, the system can reach a conical intersection between S1 and the dissociative S2 (πσ*) due to vibrational effects .Physical And Chemical Properties Analysis

2-Hydroxypyridine-4-carbothioamide is a dark yellow powder . It has a molecular weight of 154.19 g/mol . The melting point range is 102 - 109 °C / 215.6 - 228.2 °F .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

Vibrational spectroscopic analysis of 2-ethylpyridine-4-carbothioamide, a close derivative of 2-Hydroxypyridine-4-carbothioamide, offers insights into its structure and properties. Muthu, Ramachandran, and Uma maheswari (2012) conducted Fourier transform Raman and infrared spectroscopic studies, providing a detailed interpretation of the vibrational spectra. The compound's molecular structure, vibrational frequencies, and spectroscopic data were thoroughly analyzed, contributing to a deeper understanding of its characteristics (Muthu, Ramachandran, & Uma maheswari, 2012).

Antitumor Activity

2,2'-Bipyridyl-6-carbothioamide, structurally related to 2-Hydroxypyridine-4-carbothioamide, exhibits antitumor activity through its inhibition of ribonucleotide reductase (RR), a key enzyme in cell proliferation. Nocentini and Barzi (1997) identified the compound's cytotoxic effects and its ability to synergize with hydroxyurea, an R2 inhibitor, providing insights into its potential in cancer treatment (Nocentini & Barzi, 1997).

Spectroscopic and Molecular Structure Studies

Gunasekaran, Rajalakshmi, and Kumaresan (2013) conducted a comprehensive study on 2-ethylpyridine-4-carbothioamide, focusing on its molecular structure and fundamental modes through density functional methods. This research provides a detailed understanding of its spectroscopic behavior and molecular geometry, contributing to the knowledge of its physical and chemical properties (Gunasekaran, Rajalakshmi, & Kumaresan, 2013).

Medicinal Inorganic Chemistry

Hydroxypyridinones and close congeners, like 2-Hydroxypyridine-4-carbothioamide, play a crucial role in medicinal inorganic chemistry. Thompson, Barta, and Orvig (2006) reviewed the applications of these compounds, including iron removal or supplementation, contrast agents in imaging, and mobilization of excess metal ions. This review underscores the versatility and significance of these ligands in medicinal applications (Thompson, Barta, & Orvig, 2006).

Safety And Hazards

2-Hydroxypyridine-4-carbothioamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2OS/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRBBOIGXICHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypyridine-4-carbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol](/img/structure/B1523060.png)

![5-(Chloromethyl)-3-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1523061.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpropanoic acid](/img/structure/B1523065.png)

![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)